molecular formula C26H52O3 B14865136 ethyl (2R)-2-hydroxytetracosanoate

ethyl (2R)-2-hydroxytetracosanoate

Cat. No.: B14865136
M. Wt: 412.7 g/mol
InChI Key: XNIPTMIZKFSVOJ-RUZDIDTESA-N
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Description

2-Hydroxytetracosanoic acid ethyl ester is a long-chain fatty acid ester derived from natural sources such as fish oil and plant oils. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxytetracosanoic acid ethyl ester typically involves the esterification of 2-hydroxytetracosanoic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or by using enzymes like lipases under mild conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of 2-Hydroxytetracosanoic acid ethyl ester often involves the extraction of 2-hydroxytetracosanoic acid from natural sources followed by its esterification. The process may include steps like purification and concentration to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxytetracosanoic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 2-hydroxytetracosanoic acid and ethanol.

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid under appropriate conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 2-Hydroxytetracosanoic acid and ethanol.

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols.

Scientific Research Applications

2-Hydroxytetracosanoic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-oxidant properties.

    Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its beneficial properties.

Mechanism of Action

The mechanism of action of 2-Hydroxytetracosanoic acid ethyl ester involves its interaction with cellular membranes and enzymes. It is believed to modulate inflammatory pathways and oxidative stress responses by targeting specific molecular pathways and enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxytetracosanoic acid: The parent acid of the ester.

    Tetracosanoic acid ethyl ester: Lacks the hydroxyl group.

    2-Hydroxyhexadecanoic acid ethyl ester: A shorter chain analog.

Uniqueness

2-Hydroxytetracosanoic acid ethyl ester is unique due to its long-chain structure combined with a hydroxyl group, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C26H52O3

Molecular Weight

412.7 g/mol

IUPAC Name

ethyl (2R)-2-hydroxytetracosanoate

InChI

InChI=1S/C26H52O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(27)26(28)29-4-2/h25,27H,3-24H2,1-2H3/t25-/m1/s1

InChI Key

XNIPTMIZKFSVOJ-RUZDIDTESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)OCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)OCC)O

Origin of Product

United States

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